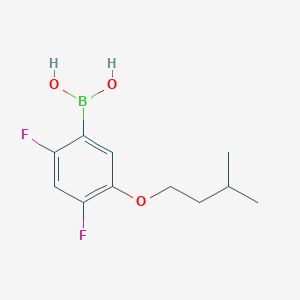

2,4-Difluoro-5-(3-methylbutoxy)phenylboronic acid

Description

2,4-Difluoro-5-(3-methylbutoxy)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with two fluorine atoms at the 2- and 4-positions and a 3-methylbutoxy group at the 5-position. This compound combines electron-withdrawing fluorine substituents with a bulky alkoxy group, which collectively influence its electronic, steric, and solubility properties. Boronic acids are widely used in organic synthesis, catalysis, and biomedical applications due to their ability to form reversible covalent bonds with diols, amines, and other nucleophiles . The fluorine atoms enhance the Lewis acidity of the boron center, while the 3-methylbutoxy group may improve lipophilicity and solubility in organic solvents .

Properties

IUPAC Name |

[2,4-difluoro-5-(3-methylbutoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BF2O3/c1-7(2)3-4-17-11-5-8(12(15)16)9(13)6-10(11)14/h5-7,15-16H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLCKYNMTVATGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)OCCC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-(3-methylbutoxy)phenylboronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 2,4-difluoro-5-(3-methylbutoxy)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, like Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product is typically achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-5-(3-methylbutoxy)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Esterification: The boronic acid can react with diols to form boronate esters, which are useful intermediates in various synthetic applications.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF.

Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.

Esterification: Diols such as pinacol or ethylene glycol.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Esterification: Boronate esters.

Scientific Research Applications

2,4-Difluoro-5-(3-methylbutoxy)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-(3-methylbutoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Phenylboronic Acid Derivatives

Structural and Electronic Effects

Substituent Position and Acidity (pKa):

The fluorine atoms in 2,4-difluoro-5-(3-methylbutoxy)phenylboronic acid lower its pKa compared to unsubstituted phenylboronic acid (pKa = 8.8). For example:- 4-(N-allylsulfamoyl)-phenylboronic acid (pKa = 7.4) and 4-(3-butenesulfonyl)-phenylboronic acid (pKa = 7.1) exhibit reduced pKa values due to electron-withdrawing groups .

- The 3-methylbutoxy group, while bulky, is less electron-withdrawing than fluorine, resulting in a pKa intermediate between phenylboronic acid and highly substituted derivatives.

- In contrast, 4-chloro- or 2,6-dimethoxyphenylboronic acids lack comparable bulk, enabling faster cross-coupling .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling:

Electron-withdrawing groups (e.g., fluorine) enhance reactivity by polarizing the boron-carbon bond. For example:- 4-Bromotoluene reacts with phenylboronic acid to yield 4-methyl-1,1’-biphenyl in 84% yield under standard conditions .

- Substrates with electron-withdrawing substituents (e.g., trifluoromethyl) achieve higher yields in Pd-catalyzed reactions .

- The target compound’s fluorine substituents may improve coupling efficiency, but steric hindrance from the 3-methylbutoxy group could offset this advantage .

Solubility and Solvent Compatibility

- Phenylboronic acid exhibits moderate solubility in chloroform and high solubility in ethers/ketones .

- The 3-methylbutoxy group in the target compound likely increases solubility in non-polar solvents (e.g., hexanes) compared to unsubstituted phenylboronic acid.

- Pinacol esters of boronic acids show superior solubility in hydrocarbons, suggesting esterification could further enhance the target compound’s applicability .

Data Table: Key Properties of Selected Phenylboronic Acid Derivatives

*Estimated based on substituent effects.

Biological Activity

2,4-Difluoro-5-(3-methylbutoxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C12H14B F2O3. The presence of fluorine atoms enhances its acidity and lipophilicity, which are critical for biological interactions. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that can be exploited in various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Boronic acids can inhibit proteases by binding to the active site or allosteric sites, thereby modulating enzymatic activity. The mechanism may involve the formation of covalent bonds with serine or cysteine residues in the enzyme's active site.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound demonstrates moderate antimicrobial effects against various microorganisms. For instance, it has been tested against Candida albicans and Escherichia coli, showing effective inhibition at certain concentrations.

- Anticancer Properties : Preliminary investigations suggest potential anticancer activity, possibly through the inhibition of cancer-related enzymes or pathways. The specific targets and pathways remain an area for further research.

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of phenylboronic acids, this compound was found to have a Minimum Inhibitory Concentration (MIC) lower than that of some known antifungal agents like Tavaborole against Bacillus cereus .

- Enzyme Inhibition : Research involving docking studies has suggested that this compound may effectively bind to leucyl-tRNA synthetase (LeuRS), similar to other boron-containing compounds known for their antifungal activities .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-difluoro-5-(3-methylbutoxy)phenylboronic acid, and how do reaction conditions influence yield?

- Methodology : This compound is typically synthesized via Suzuki-Miyaura coupling or directed ortho-metalation (DoM) followed by borylation. Key steps include halogenation of the aromatic ring, alkoxy group introduction via nucleophilic substitution, and boronic acid formation using reagents like bis(pinacolato)diboron .

- Critical Factors : Reaction temperature (e.g., 80–100°C for Suzuki coupling), solvent polarity (THF or dioxane), and catalyst selection (Pd(PPh₃)₄ or PdCl₂(dppf)) significantly affect yield. Impurities often arise from incomplete deprotection of boronate esters or residual palladium .

Q. How is purity assessed for fluorinated arylboronic acids, and what are common impurities?

- Analytical Techniques :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify residual solvents or byproducts.

- ¹H/¹⁹F NMR : Confirms substitution patterns and detects fluorinated impurities (e.g., deboronation products).

- Elemental Analysis : Validates boron content (target: ~4.5% for C₁₁H₁₄BF₂O₃) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this boronic acid in cross-coupling reactions?

- Mechanistic Insight : Fluorine’s electron-withdrawing nature reduces electron density at the boron center, slowing transmetalation in Suzuki reactions. However, the 3-methylbutoxy group’s electron-donating effect counterbalances this, improving stability and coupling efficiency .

- Experimental Optimization : DFT studies (B3LYP/6-31G*) suggest that para-fluoro groups increase electrophilicity, while ortho-fluoro steric hindrance requires bulky ligands (e.g., SPhos) to prevent catalyst poisoning .

Q. What computational models predict the aqueous stability of this compound, and how does pH affect its hydrolysis?

- DFT/MD Simulations :

- Hydrolysis Pathways : At pH < 7, boronic acid exists as trigonal planar (sp²), prone to rapid hydrolysis. At pH > 9, tetrahedral boronate (sp³) forms, enhancing stability .

- Solubility : LogP calculations (ChemAxon) predict moderate hydrophobicity (LogP ≈ 2.8), necessitating co-solvents like DMSO for aqueous reactions .

Q. How does the 3-methylbutoxy group impact crystallinity and solid-state stability compared to shorter alkoxy analogs?

- Crystallographic Analysis : Bulkier alkoxy groups disrupt π-π stacking, reducing crystallinity but improving solubility. DSC/TGA data show decomposition onset at ~180°C, comparable to 4-methoxy analogs .

- Stability Challenges : Hygroscopicity increases with longer alkoxy chains, requiring storage under inert gas (e.g., argon) .

Contradictions and Open Challenges

Q. Why do conflicting reports exist regarding the catalytic efficiency of Pd(OAc)₂ vs. PdCl₂(dppf) in fluorinated arylboronic acid couplings?

- Data Discrepancy : PdCl₂(dppf) outperforms Pd(OAc)₂ in electron-deficient substrates (e.g., 2,4-difluoro systems) due to stronger π-backbonding stabilizing the Pd⁰ intermediate. However, batch-to-batch ligand purity variations (e.g., dppf oxidation) may skew results .

Q. What evidence supports or refutes the role of this compound in targeting bacterial serine hydrolases?

- Biological Studies : Fluorinated arylboronic acids inhibit β-lactamases via covalent binding to active-site serines. However, the 3-methylbutoxy group’s steric bulk may reduce binding affinity compared to smaller analogs (e.g., 4-fluorophenylboronic acid) .

Methodological Recommendations

- Synthetic Protocols : Use microwave-assisted Suzuki coupling (100°C, 30 min) for faster cycles and reduced side reactions .

- Purification : Silica gel chromatography (EtOAc/hexane, 1:3) followed by recrystallization (MeOH/H₂O) achieves >98% purity .

- Computational Tools : Gaussian 09 for geometry optimization; AutoDock Vina for docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.